2-(((2-(4-氯苯基)-5-甲氧噁唑-4-基甲基)硫)-3-(呋喃-2-基甲基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The compound is a quinazolinone derivative with a complex structure.
- It contains a furan-2-ylmethyl group, a 4-chlorophenyl group, and a 5-methyloxazol-4-ylmethyl group.
- The sulfur atom is part of a thioether linkage.
- The quinazolinone core contributes to its biological activity.
Synthesis Analysis
- The synthesis methods for quinazolinones involve cyclization processes or domino reactions.
- Various substitutions on the quinazolinone ring lead to diverse derivatives.
Molecular Structure Analysis
- The compound’s molecular structure includes the quinazolinone scaffold, chlorophenyl, furan, and thioether groups.
- The arrangement of atoms and functional groups determines its properties.
Chemical Reactions Analysis
- Quinazolinones can undergo various reactions, including cyclizations, substitutions, and condensations.
- These reactions influence their biological activity.
Physical And Chemical Properties Analysis
- Solubility, melting point, stability, and spectral properties are relevant.
- Experimental data would provide accurate values.
科学研究应用
合成与结构分析
对喹唑啉酮衍生物的研究通常涉及它们的合成和详细的结构分析。例如,孙等人(2021 年)合成了一种具有相关结构的化合物,重点研究其晶体结构、振动性质和 DFT 研究,以更好地了解其分子和晶体结构(孙等人,2021 年)。这些研究对于了解此类化合物的物理和化学性质至关重要,为它们在各个科学领域的潜在应用铺平了道路。
生物活性
喹唑啉酮衍生物已被探索用于各种生物活性,包括抗菌、抗组胺和抗炎特性。例如,Kapoor 等人(2017 年)合成了喹唑啉-3(4H)-酮的氨基酸/二肽衍生物,并评估了它们的抗菌潜力,发现对革兰氏阳性菌和革兰氏阴性菌均具有中等至显着的活性(Kapoor 等人,2017 年)。Alagarsamy 和 Parthiban(2013 年)开发了新型喹唑啉-4-(3H)-酮作为 H1 抗组胺药,由于它们对组胺引起的支气管痉挛具有显着的保护作用,因此显示出作为新治疗剂的潜力(Alagarsamy 和 Parthiban,2013 年)。此类研究证明了喹唑啉酮衍生物在治疗各种疾病中的治疗潜力。
抗肿瘤和抗癌应用
喹唑啉酮衍生物也因其抗肿瘤和抗癌活性而受到研究。Bavetsias 等人(2002 年)专注于基于喹唑啉-4-酮的抗肿瘤剂的水溶性类似物的设计和合成,旨在提高其溶解度以进行体内评估。一些合成的化合物显示出比原始化合物明显更高的细胞毒性,保留了新的生化特性(Bavetsias 等人,2002 年)。这项研究突出了为优化喹唑啉酮衍生物以增强抗肿瘤功效而进行的持续努力。
安全和危害
- Safety data, toxicity, and potential hazards should be assessed.
- Consult relevant literature for detailed safety information.
未来方向
- Investigate its potential as a drug candidate.
- Explore modifications for improved efficacy and reduced toxicity.
Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding. 🌟
属性
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S/c1-15-21(26-22(31-15)16-8-10-17(25)11-9-16)14-32-24-27-20-7-3-2-6-19(20)23(29)28(24)13-18-5-4-12-30-18/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAOHXCBJKLLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。